Bienvenue dans la boutique en ligne BenchChem!

7-Oxostaurosporine

Kinase Inhibitor Selectivity Profiling Chemical Probe

7-Oxostaurosporine (CAS 141196-69-2, also designated RK-1409 or BMY-41950) is a semi-synthetic indolocarbazole alkaloid derived from the broad-spectrum kinase inhibitor staurosporine. It functions as a potent, ATP-competitive inhibitor of protein kinase C (PKC) and a panel of other serine/threonine and tyrosine kinases, and is distinguished from its parent by oxidation at the C-7 position, which confers unique fluorescence properties.

Molecular Formula C28H24N4O4
Molecular Weight 480.5 g/mol
CAS No. 141196-69-2
Cat. No. B134979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxostaurosporine
CAS141196-69-2
Synonyms7-oxo-staurosporine
7-oxostaurosporine
RK 1409
RK-1409
Molecular FormulaC28H24N4O4
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC
InChIInChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1
InChIKeyPOTTVLREWUNNRO-UGZRAAABSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxostaurosporine (CAS 141196-69-2): Indolocarbazole Kinase Inhibitor Baseline for Research Sourcing


7-Oxostaurosporine (CAS 141196-69-2, also designated RK-1409 or BMY-41950) is a semi-synthetic indolocarbazole alkaloid derived from the broad-spectrum kinase inhibitor staurosporine [1]. It functions as a potent, ATP-competitive inhibitor of protein kinase C (PKC) and a panel of other serine/threonine and tyrosine kinases, and is distinguished from its parent by oxidation at the C-7 position, which confers unique fluorescence properties . The compound has demonstrated antiproliferative activity through G2/M phase cell cycle arrest and apoptosis induction, positioning it as a chemical probe for kinase-dependent signaling studies [1].

Why Staurosporine or UCN-01 Cannot Simply Replace 7-Oxostaurosporine in Targeted Studies


Staurosporine is a promiscuous, pan-kinase inhibitor with poor selectivity, while UCN-01 (7-hydroxystaurosporine) has advanced to clinical trials but exhibits a distinct kinase inhibition and pharmacokinetic profile [1]. 7-Oxostaurosporine occupies a unique niche: its C-7 oxidation alters the hydrogen-bonding network within the kinase ATP-binding pocket, resulting in a quantifiably different potency rank order (PKC IC50 9 nM) compared to staurosporine (PKC IC50 ~0.7 nM) [2]. Furthermore, 7-oxostaurosporine is described as a highly fluorescent analogue of UCN-01, enabling direct intracellular tracking without additional labeling—a property absent in the non-fluorescent parent and UCN-01 . Substituting any of these analogs without re-validating kinase selectivity, cellular potency, and fluorescence properties risks generating non-comparable datasets.

7-Oxostaurosporine Procurement Evidence: Quantified Differentiation from Comparator Compounds


Kinase Selectivity: 7-Oxostaurosporine Exhibits a Distinct IC50 Fingerprint vs. Staurosporine

In direct in vitro kinase assays, 7-oxostaurosporine demonstrates a markedly different potency rank order from staurosporine. Against PKC, it shows an IC50 of 9 nM, compared to staurosporine's IC50 of 0.7 nM, representing a ~13-fold reduction in potency [1]. However, the selectivity window shifts: the compound retains moderate activity against phosphorylase kinase (IC50 5 nM) and PKA (IC50 26 nM), while activity against EGFR (IC50 200 nM) and c-Src (IC50 800 nM) is significantly reduced [1]. This profile contrasts with staurosporine, which typically inhibits PKA and PKC with comparable sub-nanomolar potency [2]. The data indicates that 7-oxostaurosporine offers a differentiated selectivity fingerprint for studies where pan-inhibition by staurosporine is problematic.

Kinase Inhibitor Selectivity Profiling Chemical Probe

Antiparasitic Selectivity: 7-Oxostaurosporine is the Most Active Indolocarbazole Against Kinetoplastids

A comparative study of nine indolocarbazoles including staurosporine, K252a, K252b, K252c, rebeccamycin, and arcyriaflavin A identified 7-oxostaurosporine (7OSTS) as the most active compound against kinetoplastid parasites [1]. It showed IC50 values of 3.58 µM (L. amazonensis), 0.56 µM (L. donovani), and 1.58 µM (T. cruzi). Critically, it achieved a Selectivity Index (CC50/IC50) of 52 against L. amazonensis amastigotes compared to J774A.1 macrophages, indicating a substantial therapeutic window [1]. In contrast, the comparator K252a exhibited significantly weaker activity, and staurosporine, while potent, showed lower selectivity in the same assay panel [1].

Neglected Tropical Diseases Leishmaniasis Chagas Disease

Cancer Cell Cytotoxicity: 7-Oxostaurosporine Derivatives Exhibit up to 14-Fold Greater Potency than Staurosporine

A mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine (compounds 1-2), which share the core 7-oxostaurosporine pharmacophore, was directly compared with staurosporine across seven human tumor cell lines using the MTT assay [1]. The mixture displayed IC50 values ranging from 10.33 nM (Jurkat) to 144.47 nM (K562), and was up to 14 times more potent than staurosporine [1]. Importantly, the selectivity index against normal PBMCs versus cancer cells was considerably higher for the 7-oxostaurosporine derivatives (e.g., 26.46 for HL-60) than for staurosporine (2.00 for HL-60) [1]. This indicates that oxidation at the C-7 position not only enhances potency but also improves the cancer-to-normal cell selectivity window.

Cancer Chemotherapy Cytotoxicity Assay Structure-Activity Relationship

Cell Cycle Arrest: G2/M Phase Specificity at Quantifiable Concentration in Leukemia Cells

7-Oxostaurosporine induces G2/M phase cell cycle arrest with a defined minimal effective dose (MED) of 30 ng/mL (~62.4 nM) in human chronic erythroleukemia K-562 cells [1]. At a lower concentration of 3 ng/mL (~6.2 nM), it inhibits PKC activity in vitro and blocks phorbol ester-induced morphological changes at 10 ng/mL [1]. This G2-phase specificity is distinct from UCN-01, which is reported to cause G1-phase accumulation in certain cell lines, including A431 cells with mutant p53 [2]. The quantitative definition of the effective concentration range allows for precise experimental dosing and comparison with other cell cycle inhibitors.

Cell Cycle Checkpoint Leukemia G2 Arrest

Antifungal Differentiation: Selective Inhibition of Mycelial over Yeast Forms of Candida spp.

7-Oxostaurosporine exhibits selective antifungal activity against the mycelial form, but not the yeast form, of clinically relevant Candida species, including C. albicans, C. krusei, C. tropicalis, and C. lusitaniae, with MIC values ranging from 3.1 to 25 µg/mL . This morphological selectivity is a hallmark of agents targeting the PKC pathway involved in hyphal transition, and is not a conserved feature across all staurosporine analogs [1]. The quantitative MIC data provide a clear selection criterion for laboratories screening morphotype-specific antifungal candidates.

Antifungal Agent Candida Morphological Selectivity

Optimal 7-Oxostaurosporine Application Scenarios Based on Verified Quantitative Differentiation


Chemical Probe for PKC-Dependent Signaling Where Tyrosine Kinase Off-Targets Must Be Minimized

Researchers mapping PKC-specific signaling cascades in cells co-expressing EGFR or c-Src should select 7-oxostaurosporine over staurosporine. The compound's IC50 values of 9 nM (PKC) versus 200 nM (EGFR) and 800 nM (c-Src) provide a quantified selectivity window that staurosporine lacks, reducing confounding off-target effects in phosphoproteomic or functional assays [1]. This is directly supported by the kinase profiling evidence in Section 3, Evidence Item 1.

Lead Compound for Antikinetoplastid Drug Discovery Programs

Drug discovery units focused on leishmaniasis or Chagas disease can prioritize 7-oxostaurosporine as a validated starting point, given its status as the most active indolocarbazole in a comparative panel of nine analogs and its Selectivity Index of 52 over mammalian macrophages [1]. This scenario is directly derived from the head-to-head antiparasitic evidence in Section 3, Evidence Item 2.

Fluorescent Probe for Intracellular Pharmacokinetics of Staurosporine-Class Molecules

Laboratories studying cellular uptake, distribution, and efflux of indolocarbazole kinase inhibitors can exploit the inherent fluorescence of 7-oxostaurosporine, a property that distinguishes it from non-fluorescent staurosporine and UCN-01. This eliminates the need for fluorophore conjugation, preserving native pharmacokinetic behavior while enabling real-time intracellular tracking by fluorescence microscopy [1].

Cell Cycle Synchronization at G2/M Phase in Leukemia Research Models

Investigators requiring reversible G2/M phase synchronization of K-562 or other leukemia cell lines can use 7-oxostaurosporine at its empirically defined MED of 30 ng/mL, avoiding G1-phase accumulation that occurs with UCN-01. This enables cleaner synchronization protocols and more interpretable cell cycle phase-specific transcriptomic or proteomic analyses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Oxostaurosporine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.